molecular formula C12H26N2O B12555429 N-(5-Amino-2-methylpentyl)hexanamide CAS No. 190445-46-6

N-(5-Amino-2-methylpentyl)hexanamide

Katalognummer: B12555429
CAS-Nummer: 190445-46-6
Molekulargewicht: 214.35 g/mol
InChI-Schlüssel: BIDVOYXSHPKNID-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-Amino-2-methylpentyl)hexanamide: is a chemical compound with a unique structure that includes an amide group and an amino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Amino-2-methylpentyl)hexanamide typically involves the reaction of hexanoic acid with 5-amino-2-methylpentanol in the presence of a coupling agent. The reaction is carried out under mild conditions to ensure high yield and purity of the product. Common coupling agents used in this synthesis include dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to consistent product quality. The use of catalysts, such as ruthenium complexes, can further enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions: N-(5-Amino-2-methylpentyl)hexanamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed:

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted amides and amines.

Wissenschaftliche Forschungsanwendungen

N-(5-Amino-2-methylpentyl)hexanamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N-(5-Amino-2-methylpentyl)hexanamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit key enzymes involved in bacterial metabolism, such as glucose dehydrogenase. This inhibition disrupts the energy production pathways of the bacteria, leading to their death .

Vergleich Mit ähnlichen Verbindungen

  • N-(5-Amino-2-methylpentyl)hexanoic acid
  • N-(5-Amino-2-methylpentyl)butanamide
  • N-(5-Amino-2-methylpentyl)octanamide

Comparison: N-(5-Amino-2-methylpentyl)hexanamide is unique due to its specific chain length and the presence of both an amino and an amide group. This combination allows for a diverse range of chemical reactions and applications. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for various research and industrial purposes .

Eigenschaften

CAS-Nummer

190445-46-6

Molekularformel

C12H26N2O

Molekulargewicht

214.35 g/mol

IUPAC-Name

N-(5-amino-2-methylpentyl)hexanamide

InChI

InChI=1S/C12H26N2O/c1-3-4-5-8-12(15)14-10-11(2)7-6-9-13/h11H,3-10,13H2,1-2H3,(H,14,15)

InChI-Schlüssel

BIDVOYXSHPKNID-UHFFFAOYSA-N

Kanonische SMILES

CCCCCC(=O)NCC(C)CCCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.